molecular formula C17H14N2O B14139201 2-methyl-N-(quinolin-8-yl)benzamide

2-methyl-N-(quinolin-8-yl)benzamide

Cat. No.: B14139201
M. Wt: 262.30 g/mol
InChI Key: RRCMCKQVICOAIP-UHFFFAOYSA-N
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Description

2-Methyl-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C17H14N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a quinoline ring at the 8-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(quinolin-8-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 8-aminoquinoline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-(quinolin-8-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions are mediated through the quinoline and benzamide moieties, which provide the necessary binding sites .

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-yl)benzamide: Lacks the methyl group at the 2-position.

    2-methyl-N-(quinolin-8-yl)acetamide: Has an acetamide group instead of a benzamide group.

    8-aminoquinoline: Lacks the benzamide moiety.

Uniqueness

2-Methyl-N-(quinolin-8-yl)benzamide is unique due to the presence of both the quinoline and benzamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-methyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H14N2O/c1-12-6-2-3-9-14(12)17(20)19-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3,(H,19,20)

InChI Key

RRCMCKQVICOAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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